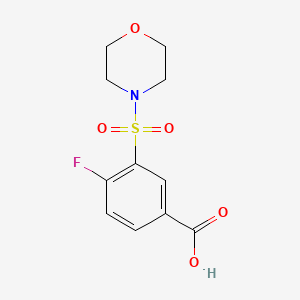

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid

Übersicht

Beschreibung

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C10H12FNO4S It is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid typically involves multiple steps. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the morpholine-4-sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the sulfonyl group can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-3-(morpholine-4-sulfonyl)aniline

- 4-Fluoro-3-(morpholine-4-sulfonyl)phenylboronic acid

Uniqueness

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.

Biologische Aktivität

4-Fluoro-3-(morpholine-4-sulfonyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12FNO5S

- Molecular Weight : 289.28 g/mol

The compound features a fluorine atom and a morpholine sulfonyl group, which significantly influence its biochemical interactions.

Target of Action

Research indicates that this compound may interact with various kinases, particularly p70S6Kβ (S6K2), which plays a crucial role in the mTOR signaling pathway. This pathway is essential for regulating cell growth and protein synthesis.

Mode of Action

The interaction with p70S6Kβ suggests that this compound could inhibit kinase activity, leading to a decrease in protein synthesis. This inhibition may result in altered cellular proliferation and growth dynamics, potentially impacting cancerous cells or other rapidly dividing cells.

Antitumor Activity

Studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, the inhibition of the mTOR pathway has been linked to reduced tumor growth in various cancer models. The potential for this compound to act as an antitumor agent warrants further investigation through in vitro and in vivo studies.

Neuroprotective Effects

The compound's ability to modulate chloride ion transport through NKCC1 inhibition has implications for neuroprotection. In models of neurodevelopmental disorders, such as autism and Down syndrome, selective inhibition of NKCC1 has shown promise in restoring normal neuronal function .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzoic acids with morpholine sulfonyl groups exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.2 |

| HT-29 (Colon) | 7.8 | |

| A549 (Lung) | 10.5 |

In Vivo Studies

In vivo studies using mouse models have indicated that treatment with related compounds can lead to significant tumor regression and improved survival rates. The specific effects of this compound require further exploration but suggest a potential therapeutic role in oncology.

Eigenschaften

IUPAC Name |

4-fluoro-3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBCMQAOJDGANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.